8-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
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Overview
Description
8-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by cyclization and substitution reactions . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
8-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Quinoxaline: Known for its antimicrobial and anticancer activities.
Uniqueness
8-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is unique due to its specific structural features, such as the methoxy and thione groups, which contribute to its distinct chemical reactivity and biological activities .
Properties
CAS No. |
5474-41-9 |
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Molecular Formula |
C20H20N2O2S2 |
Molecular Weight |
384.5g/mol |
IUPAC Name |
8-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C20H20N2O2S2/c1-20(2)18-17(15-11-14(24-4)9-10-16(15)21-20)19(25)22(26-18)12-5-7-13(23-3)8-6-12/h5-11,21H,1-4H3 |
InChI Key |
KYTVAXWJBZJEFB-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=S)N(S2)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=S)N(S2)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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